molecular formula C16H14ClN3OS B12997978 N-(3-Chlorophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide

N-(3-Chlorophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide

Cat. No.: B12997978
M. Wt: 331.8 g/mol
InChI Key: MWVDMAASMHLZGX-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of a chlorophenyl group, a cyano group, and a dimethylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide typically involves the reaction of 3-chlorophenylamine with 2-chloro-3-cyano-4,6-dimethylpyridine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with thioacetic acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-Chlorophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The cyano group and the thioacetamide moiety play crucial roles in its activity by interacting with the active sites of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)-2-((3-cyano-4-methylpyridin-2-yl)thio)acetamide
  • N-(3-Chlorophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)propionamide

Uniqueness

N-(3-Chlorophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a cyano group and a thioacetamide moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H14ClN3OS

Molecular Weight

331.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide

InChI

InChI=1S/C16H14ClN3OS/c1-10-6-11(2)19-16(14(10)8-18)22-9-15(21)20-13-5-3-4-12(17)7-13/h3-7H,9H2,1-2H3,(H,20,21)

InChI Key

MWVDMAASMHLZGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC(=CC=C2)Cl)C

Origin of Product

United States

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